molecular formula C6H6BrNO2 B2674375 (E)-[(5-bromofuran-2-yl)methylidene](methyl)oxidoazanium CAS No. 41106-12-1

(E)-[(5-bromofuran-2-yl)methylidene](methyl)oxidoazanium

Cat. No.: B2674375
CAS No.: 41106-12-1
M. Wt: 204.023
InChI Key: GUKHKSPQZGQXGC-XBXARRHUSA-N
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Description

(E)-(5-bromofuran-2-yl)methylideneoxidoazanium is a chemical compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol . This compound is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a methylidene group and an oxidoazanium group. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of (E)-(5-bromofuran-2-yl)methylideneoxidoazanium typically involves the reaction of 5-bromofuran-2-carbaldehyde with methylamine N-oxide under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(E)-(5-bromofuran-2-yl)methylideneoxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxidoazanium group.

    Substitution: The bromine atom in the furan ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-(5-bromofuran-2-yl)methylideneoxidoazanium has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-(5-bromofuran-2-yl)methylideneoxidoazanium involves its interaction with specific molecular targets and pathways. The compound’s oxidoazanium group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the bromine atom and furan ring contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

(E)-(5-bromofuran-2-yl)methylideneoxidoazanium can be compared with other similar compounds, such as:

    (E)-(5-chlorofuran-2-yl)methylideneoxidoazanium: Similar structure but with a chlorine atom instead of bromine.

    (E)-(5-iodofuran-2-yl)methylideneoxidoazanium: Similar structure but with an iodine atom instead of bromine.

    (E)-(5-methylfuran-2-yl)methylideneoxidoazanium: Similar structure but with a methyl group instead of bromine.

The uniqueness of (E)-(5-bromofuran-2-yl)methylideneoxidoazanium lies in its specific chemical properties and reactivity due to the presence of the bromine atom, which can influence its behavior in various chemical and biological contexts.

Properties

IUPAC Name

1-(5-bromofuran-2-yl)-N-methylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8(9)4-5-2-3-6(7)10-5/h2-4H,1H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHKSPQZGQXGC-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=C(O1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=CC=C(O1)Br)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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